Comparative Anticonvulsant Activity of 4-Methyl-1,8-naphthyridine Derivatives Demonstrates Substitution-Dependent Efficacy
Derivatives of 4-methyl-1,8-naphthyridine, specifically 2-substituted-4-methyl-7-amino-1,8-naphthyridines, exhibited anticonvulsant activity comparable to the standard drug diazepam, while the parent compound itself serves as a critical scaffold for generating such active derivatives. This highlights the unique pharmacological potential of the 4-methyl substituted naphthyridine core compared to other naphthyridine isomers or substitution patterns [1].
| Evidence Dimension | Anticonvulsant Activity (Maximal Electroshock Seizure Model) |
|---|---|
| Target Compound Data | 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diethanolamino-propyloxy)-4,7-dimethyl-1,8-naphthyridine (derivatives of 4-methyl-1,8-naphthyridine) showed activity equivalent to diazepam (5 mg/kg) at 250 mg/kg. |
| Comparator Or Baseline | Diazepam (standard anticonvulsant) at 5 mg/kg. |
| Quantified Difference | At a dose of 250 mg/kg, the 4-methyl-1,8-naphthyridine derivatives provided protection equivalent to a 5 mg/kg dose of diazepam. |
| Conditions | In vivo anticonvulsant screening in mice using the maximal electroshock (MES) seizure model. |
Why This Matters
This evidence underscores the critical role of the 4-methyl-1,8-naphthyridine core as a privileged scaffold for developing potent anticonvulsant agents, guiding researchers to select this specific building block for synthesizing next-generation CNS therapeutics.
- [1] Leonard, J. T., Gangadhar, R., Gnanasam, S. K., Ramachandran, S., Saravanan, M., & Sridhar, S. K. (2002). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Biological and Pharmaceutical Bulletin, 25(6), 798-802. View Source
